N-(2-chloro-6-fluorobenzyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
CAS No.: 1351631-68-9
Cat. No.: VC7409476
Molecular Formula: C18H18Cl2F2N2
Molecular Weight: 371.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351631-68-9 |
|---|---|
| Molecular Formula | C18H18Cl2F2N2 |
| Molecular Weight | 371.25 |
| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C18H17ClF2N2.ClH/c1-11-13(14-9-12(20)5-6-18(14)23-11)7-8-22-10-15-16(19)3-2-4-17(15)21;/h2-6,9,22-23H,7-8,10H2,1H3;1H |
| Standard InChI Key | INYRIWVURSDNLT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=C(C=CC=C3Cl)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₁₉ClF₂N₂·HCl, with a molecular weight of 383.28 g/mol. Its IUPAC name reflects the presence of a 2-chloro-6-fluorobenzyl group attached to an ethanamine backbone, which is further substituted with a 5-fluoro-2-methylindol-3-yl moiety . The hydrochloride salt enhances solubility, making it suitable for in vitro assays.
Key Structural Elements:
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Halogenated Benzyl Group: The 2-chloro-6-fluorophenyl group introduces steric hindrance and electronic effects that influence receptor binding .
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Indole Core: The 5-fluoro-2-methylindole moiety is structurally analogous to serotonin, suggesting potential interactions with neurotransmitter systems .
Spectroscopic and Computational Data
While experimental spectroscopic data (NMR, IR) for this specific compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms provide insights:
Table 1: Comparative Analysis of Structural Analogs
Synthesis and Analytical Characterization
Proposed Synthetic Pathway
The compound can be synthesized via a multi-step route:
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Indole Formation: Fischer indole synthesis using 4-fluoro-3-methylphenylhydrazine and butyraldehyde.
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Ethanamine Linkage: Coupling the indole with bromoethane via nucleophilic substitution.
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Benzyl Group Attachment: Reacting the intermediate with 2-chloro-6-fluorobenzyl chloride under alkaline conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Research Gaps and Future Directions
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In Vivo Efficacy Studies: Required to validate CNS activity and therapeutic potential.
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Metabolite Identification: LC-MS studies needed to characterize phase I/II metabolites.
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Crystallographic Data: X-ray diffraction would resolve stereochemical uncertainties.
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